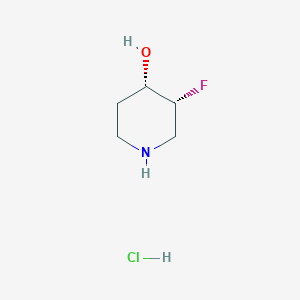

(3R,4S)-3-fluoropiperidin-4-ol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R,4S)-3-fluoropiperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO.ClH/c6-4-3-7-2-1-5(4)8;/h4-5,7-8H,1-3H2;1H/t4-,5+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRYZBPWUNRGDD-JBUOLDKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@H]1O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955028-89-4, 1523530-55-3 | |

| Record name | 4-Piperidinol, 3-fluoro-, hydrochloride (1:1), (3R,4S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=955028-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinol, 3-fluoro-, hydrochloride (1:1), (3R,4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523530-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to (3R,4S)-3-Fluoropiperidin-4-ol Hydrochloride: A Key Building Block in Modern Medicinal Chemistry

Foreword: The Strategic Value of Fluorinated Scaffolds

In the landscape of contemporary drug discovery, the deliberate introduction of fluorine into molecular scaffolds represents a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and modulated basicity (pKa)—offer medicinal chemists a powerful tool to overcome pharmacokinetic and pharmacodynamic hurdles. The piperidine ring, a ubiquitous heterocycle in numerous pharmaceuticals, is a prime candidate for such strategic fluorination. This guide provides a comprehensive technical overview of (3R,4S)-3-fluoropiperidin-4-ol hydrochloride , a chiral building block of significant interest, particularly for its role in the synthesis of targeted cancer therapeutics. Our focus will be on delivering field-proven insights, explaining the causality behind experimental choices, and grounding all claims in authoritative references.

Core Molecular Identity and Physicochemical Profile

This compound is a synthetic, chiral heterocyclic compound. The cis-relationship between the fluorine at the C3 position and the hydroxyl group at the C4 position, combined with the specific (3R,4S) stereochemistry, defines its three-dimensional architecture, which is crucial for its application in stereospecific syntheses.

Structural and Identification Parameters

A clear understanding of the molecule's identity is paramount. There has been some ambiguity in public databases regarding its CAS Registry Number. For clarity:

-

CAS Number 1523530-55-3 is predominantly assigned to the specific (3R,4S) enantiomer as the hydrochloride salt.[1][2][3]

-

CAS Number 955028-89-4 is often associated with the racemic cis-((+/-)-rel-(3R,4S))-3-fluoropiperidin-4-ol hydrochloride.[4][5]

Researchers procuring this material should verify the stereochemical purity with the supplier, referencing the specific CAS number and providing analytical data (e.g., chiral HPLC).

The fundamental properties of the (3R,4S) enantiomer are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁ClFNO | [1][2] |

| Molecular Weight | 155.60 g/mol | [2][6] |

| Appearance | White to off-white solid | [1] |

| Purity (Typical) | ≥95% - 97% | [1][2][4] |

| InChI Key | VGRYZBPWUNRGDD-JBUOLDKXSA-N | [1] |

| SMILES | Cl.O[C@H]1CCNC[C@H]1F | [2] |

Physicochemical Properties (Experimental and Predicted)

Quantitative physical data for this specific molecule is not widely published in peer-reviewed literature. The data presented here is a synthesis of information from commercial suppliers and computational predictions, which should be considered for guidance and verified experimentally.

| Property | Value/Range | Comments & Rationale |

| Melting Point | Data not consistently available in literature. | As a hydrochloride salt of a small molecule, a relatively high melting point with decomposition is expected. |

| Boiling Point | Not applicable (decomposes). | |

| Solubility | Soluble in water. Soluble in methanol. Sparingly soluble in other polar organic solvents like ethanol. Insoluble in non-polar solvents like hexanes. | The hydrochloride salt form and the presence of the hydroxyl group confer high polarity and favor solubility in protic, polar solvents. The "like dissolves like" principle is foundational here; the ionic salt and hydrogen bonding capabilities dictate its solubility profile. |

| pKa (Predicted) | ~8.5 - 9.5 (for the piperidinium ion) | The presence of an electron-withdrawing fluorine atom at the β-position to the nitrogen is known to decrease the basicity (lower the pKa) of the piperidine nitrogen compared to piperidine itself (pKa ~11.2). This modulation is a key feature for its use in drug design, as it can fine-tune the ionization state of the molecule at physiological pH, impacting cell permeability and target binding. |

Synthesis and Stereochemical Control

The synthesis of enantiopure (3R,4S)-3-fluoropiperidin-4-ol is a non-trivial process where control of stereochemistry is the primary challenge. The most authoritative and cited method for accessing the chiral core involves an organocatalyzed enantioselective fluorination of a protected piperidinone precursor.

Key Synthetic Strategy: Enantioselective Fluorination

A robust and scalable enantioselective synthesis for the N-Boc protected precursor, (3R,4S)-1-Boc-3-fluoropiperidin-4-ol, was reported by Scott et al. in The Journal of Organic Chemistry (2013).[7] This approach provides the foundation for producing the target compound with high enantiopurity.

The logical workflow is as follows:

Caption: Synthetic workflow for (3R,4S)-3-fluoropiperidin-4-ol HCl.

Detailed Experimental Protocol (Adapted from Authoritative Sources)

The following protocol is a synthesized methodology based on the principles described by Scott et al. for the precursor and standard chemical procedures for deprotection and salt formation.[7]

Part A: Synthesis of (3R,4S)-1-Boc-3-fluoropiperidin-4-ol

-

Catalyst Preparation & Enantioselective Fluorination:

-

To a solution of a chiral primary amine catalyst (e.g., a modified cinchona alkaloid, as in the original report, or (R)-α-methylbenzylamine as a simpler alternative) in an appropriate solvent like diethyl ether at -20 °C, add a solution of lithium diisopropylamide (LDA) to generate the lithium amide.

-

Add 1-Boc-piperidin-4-one in portions to the cooled catalyst solution. The in situ formation of a chiral enamine is the critical step that dictates the stereochemical outcome.

-

Add N-Fluorobenzenesulfonimide (NFSI or Selectfluor®) as the electrophilic fluorine source. The chiral enamine complex directs the fluorinating agent to one face of the molecule, establishing the (R) stereocenter at the C3 position.

-

Stir the reaction for 24-48 hours, carefully monitoring the temperature.

-

Work up the reaction by quenching, followed by extraction and purification via column chromatography to isolate (R)-1-Boc-3-fluoropiperidin-4-one.

-

-

Diastereoselective Reduction:

-

Dissolve the purified (R)-1-Boc-3-fluoropiperidin-4-one in methanol and cool the solution to 0 °C.

-

Add sodium borohydride (NaBH₄) portion-wise. The hydride will preferentially attack from the less sterically hindered face, leading to the formation of the cis-alcohol, (3R,4S)-1-Boc-3-fluoropiperidin-4-ol. This step is crucial for establishing the desired relative stereochemistry.

-

After completion, quench the reaction and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the product by column chromatography or recrystallization. The piperidinols are often readily crystallized to achieve very high enantiopurity (>99% ee).[7]

-

Part B: Deprotection and Hydrochloride Salt Formation

-

Boc Deprotection:

-

Dissolve the purified and dried (3R,4S)-1-Boc-3-fluoropiperidin-4-ol in a suitable solvent such as methanol or 1,4-dioxane.

-

Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl in methanol) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the removal of the Boc group by TLC or LC-MS. The evolution of isobutylene gas is indicative of the reaction's progress.

-

-

Isolation of the Hydrochloride Salt:

-

Upon completion, the hydrochloride salt often precipitates directly from the reaction mixture. If not, the solvent can be removed under reduced pressure.

-

The resulting solid can be triturated with a non-polar solvent like diethyl ether or hexanes to remove any organic-soluble impurities.

-

Filter the solid, wash with diethyl ether, and dry under vacuum to yield this compound as a stable, crystalline solid.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final product.

| Analysis Type | Expected Results & Interpretation |

| ¹H NMR | The spectrum will be complex due to the rigidity of the chair conformation and fluorine-proton coupling. Key expected signals include: a multiplet for the proton at C3 (bearing the fluorine), which will show a large geminal coupling to fluorine (~45-50 Hz). Protons on C2 and C5 adjacent to the nitrogen will appear as complex multiplets, often broadened due to the presence of the ammonium proton. The proton at C4 (bearing the hydroxyl group) will also be a multiplet. The NH₂⁺ and OH protons will be visible, often as broad singlets, and their chemical shifts will be dependent on the solvent and concentration. |

| ¹³C NMR | The carbon spectrum will show 5 distinct signals for the piperidine ring. The C3 carbon bonded to fluorine will exhibit a large one-bond C-F coupling constant (J₁CF) of approximately 180-200 Hz, appearing as a doublet. The adjacent carbons (C2 and C4) will show smaller two-bond couplings (J₂CF). These characteristic couplings are definitive proof of fluorination at the C3 position. |

| FTIR | The spectrum will show a broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching of the alcohol and a broad band from 2400-2800 cm⁻¹ characteristic of the N-H stretching of the secondary ammonium salt (R₂NH₂⁺). A C-F stretch will be present in the 1000-1100 cm⁻¹ region. |

| Mass Spectrometry | Using ESI+, the mass spectrum should show a prominent peak for the parent free base [M+H]⁺ at m/z ≈ 120.08, corresponding to the molecular formula C₅H₁₁FNO⁺. |

| Chiral HPLC | This is the definitive method to confirm enantiomeric purity. Using a suitable chiral stationary phase, the (3R,4S) enantiomer should be resolved from its (3S,4R) counterpart, allowing for the determination of enantiomeric excess (ee). |

Applications in Medicinal Chemistry: A Gateway to EGFR Inhibitors

This compound is a valuable building block primarily because its structure is incorporated into highly potent and selective kinase inhibitors. Its most notable application is in the synthesis of third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors designed to overcome resistance in non-small cell lung cancer (NSCLC).[3][8]

EGFR inhibitors like gefitinib and erlotinib can become ineffective due to a secondary "gatekeeper" mutation, T790M. Third-generation inhibitors are designed to target this resistant mutant EGFR while sparing the wild-type receptor, thereby reducing toxicity. The fluorinated piperidinol moiety plays a crucial role in achieving this selectivity and improving drug-like properties.

Caption: General synthetic pathway for EGFR inhibitors.

While specific, proprietary industrial synthesis routes are not always published, the logical synthetic connection involves the piperidine nitrogen acting as a nucleophile to displace a leaving group on an activated pyrimidine core. The stereochemistry and modulated pKa of the fluoropiperidinol moiety are critical for orienting the molecule correctly within the ATP-binding pocket of the mutant EGFR kinase and for establishing key hydrogen bonding interactions.

Safety, Handling, and Stability

As a Senior Application Scientist, ensuring laboratory safety and material integrity is non-negotiable.

Hazard Identification and Handling

The compound is classified as an irritant. Standard laboratory precautions should be strictly followed.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile). All handling of the solid should be performed in a well-ventilated fume hood to avoid inhalation of dust.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for several minutes. If skin contact occurs, wash off with soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is typically 2-8 °C .[2] It should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture and contaminants.

-

Stability: Hydrochloride salts of amines are generally stable crystalline solids with a much longer shelf life than the corresponding free bases. When stored correctly, piperidine-based compounds can be stable for several years.[4] However, periodic re-analysis is recommended for long-term stored material to ensure purity.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool in the field of medicinal chemistry. Its carefully designed structure, featuring stereochemically defined fluorine and hydroxyl groups, provides a unique combination of properties that are leveraged in the synthesis of advanced therapeutics. This guide has provided a comprehensive overview of its identity, synthesis, analysis, and application, grounded in the principles of scientific integrity. Researchers and drug development professionals who understand the nuances of this building block—from the causality of its stereoselective synthesis to the strategic impact of its modulated pKa—are better equipped to accelerate the discovery of next-generation medicines.

References

- 1. Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Piperidine - Wikipedia [en.wikipedia.org]

- 8. This compound CAS#: 1523530-55-3 [amp.chemicalbook.com]

A Comprehensive Technical Guide to (3R,4S)-3-fluoropiperidin-4-ol hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate a variety of critical properties. Fluorine's unique electronic properties can influence metabolic stability, membrane permeability, and binding affinity to biological targets. The piperidine moiety, a ubiquitous scaffold in numerous pharmaceuticals, when combined with fluorine, presents a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of novel therapeutics. This guide provides an in-depth technical overview of (3R,4S)-3-fluoropiperidin-4-ol hydrochloride , a chiral building block of significant interest in the development of next-generation therapeutics.

Part 1: Chemical Identity and Physicochemical Properties

Structure and Stereochemistry

This compound is a piperidine ring substituted with a fluorine atom at the 3-position and a hydroxyl group at the 4-position. The (3R,4S) stereochemistry designates a cis relationship between the fluorine and hydroxyl groups on the piperidine ring. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to a variety of synthetic transformations and biological screening protocols.

CAS Number and Nomenclature

There is some variability in the reported CAS numbers for this compound, which is not uncommon for complex chiral molecules. The most frequently cited CAS number for This compound is 1523530-55-3 [1][2]. However, other CAS numbers, such as 955028-89-4, have also been associated with this structure or its racemate[3][4]. The enantiomer, (3S,4R)-3-fluoropiperidin-4-ol hydrochloride, is associated with CAS number 1443380-89-9[5][6]. Researchers are advised to verify the CAS number with their specific supplier and analytical data.

Synonyms:

-

cis-3-fluoropiperidin-4-ol hydrochloride

-

(3R,4S)-rel-3-Fluoropiperidin-4-ol hydrochloride

-

(3R,4S)-3-Fluoro-4-piperidinol hydrochloride

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C5H11ClFNO | [2] |

| Molecular Weight | 155.60 g/mol | [2][7] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [2][3] |

| Storage Conditions | 2-8 °C, under inert atmosphere | [2][4] |

| SMILES | Cl.O[C@H]1CCNC[C@H]1F | [2] |

| InChI Key | VGRYZBPWUNRGDD-JBUOLDKXSA-N | [1] |

Part 2: Synthesis and Characterization

The synthesis of enantiomerically pure this compound is a multi-step process that requires precise stereochemical control. A key strategy involves the enantioselective fluorination of a protected piperidinone precursor.

Synthetic Workflow

The following workflow outlines a common synthetic approach, based on methodologies reported in the literature for the synthesis of the cis-1-Boc-3-fluoropiperidin-4-ol precursor[8][9].

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Exemplary)

Step 1: Enantioselective Fluorination of N-Boc-4-piperidone

This step is critical for establishing the desired stereochemistry. An organocatalytic approach, as pioneered by MacMillan and others, is often employed[8][9].

-

To a solution of N-Boc-4-piperidone (1 equivalent) in a suitable solvent (e.g., chloroform) is added a chiral primary amine catalyst (e.g., a modified cinchona alkaloid or a simpler chiral amine) (0.1-0.2 equivalents).

-

The mixture is stirred at room temperature for a specified period to allow for enamine formation.

-

An electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) (1.1 equivalents), is added portion-wise.

-

The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material.

-

Upon completion, the reaction is quenched, and the crude product is purified by column chromatography to yield N-Boc-3-fluoro-4-piperidone.

Step 2: Stereoselective Reduction to (3R,4S)-N-Boc-3-fluoropiperidin-4-ol

The reduction of the fluorinated ketone is typically diastereoselective, favoring the formation of the cis product due to steric hindrance.

-

The N-Boc-3-fluoro-4-piperidone (1 equivalent) is dissolved in a protic solvent such as methanol or ethanol.

-

The solution is cooled to 0 °C, and a reducing agent, such as sodium borohydride (NaBH4) (1.5 equivalents), is added slowly.

-

The reaction is stirred at 0 °C and then allowed to warm to room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried, filtered, and concentrated. The resulting cis-diol can often be purified by crystallization to enhance enantiomeric and diastereomeric purity[8][9].

Step 3: Boc Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.

-

The purified (3R,4S)-N-Boc-3-fluoropiperidin-4-ol (1 equivalent) is dissolved in a suitable solvent, such as dioxane or diethyl ether.

-

A solution of hydrochloric acid in the same solvent (e.g., 4M HCl in dioxane) (2-3 equivalents) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for several hours, during which the hydrochloride salt typically precipitates.

-

The solid product is collected by filtration, washed with cold solvent, and dried under vacuum to yield this compound.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the structure, purity, and stereochemistry of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for confirming the chemical structure and stereochemistry. The coupling constants between the protons on C3 and C4, as well as the fluorine atom, can help to establish the cis relationship. Spectroscopic data for the enantiomer (3S,4R) is available from some suppliers and can be used for comparison[10][11].

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is used to determine the enantiomeric excess (ee) of the final product.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight.

-

Elemental Analysis: Confirms the elemental composition of the compound.

Part 3: Applications in Drug Discovery

The this compound scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules. The introduction of the fluorine atom can have several beneficial effects.

Modulation of Basicity and Physicochemical Properties

The electron-withdrawing nature of the fluorine atom lowers the pKa of the piperidine nitrogen. This reduction in basicity can be advantageous in drug design, as it can reduce off-target effects, such as binding to the hERG potassium channel, which is associated with cardiac toxicity[12].

Role in Structure-Activity Relationships (SAR)

The fluorine and hydroxyl groups provide vectors for further chemical modification, allowing for the exploration of the surrounding chemical space in a targeted manner. The rigidified conformation of the fluorinated piperidine ring can also lead to enhanced binding to the target protein.

Caption: Conceptual diagram of the role of the scaffold in drug design.

Application in Kinase Inhibitors

The piperidine scaffold is frequently found in kinase inhibitors, and the introduction of fluorine can enhance their selectivity and potency. While a specific marketed drug containing this exact building block is not readily identifiable from public literature, its utility is demonstrated in patent literature for the synthesis of various kinase inhibitors[13].

Part 4: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes[14].

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek immediate medical attention[14].

-

Storage: Store in a tightly sealed container in a cool, dry place[2].

For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its unique combination of a chiral, fluorinated piperidine scaffold offers a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. The well-defined stereochemistry and the presence of functional groups for further derivatization make it an attractive starting material for the synthesis of complex and potent bioactive molecules. As the demand for more sophisticated and effective therapeutics continues to grow, the importance of such strategically designed building blocks will undoubtedly increase.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chemshuttle.com [chemshuttle.com]

- 3. This compound [sobekbio.com]

- 4. (3R,4S)-rel-3-Fluoropiperidin-4-ol hydrochloride - Lead Sciences [lead-sciences.com]

- 5. (3S,4R)-3-Fluoropiperidin-4-ol hydrochloride CAS#: 1443380-89-9 [m.chemicalbook.com]

- 6. 1443380-89-9|(3S,4R)-3-Fluoropiperidin-4-ol hydrochloride|BLD Pharm [bldpharm.com]

- 7. 3-Fluoropiperidin-4-ol hydrochloride | C5H11ClFNO | CID 68442624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. (3S,4R)-3-Fluoropiperidin-4-ol hydrochloride(1443380-89-9) 1H NMR [m.chemicalbook.com]

- 11. (3S,4R)-3-Fluoropiperidin-4-ol hydrochloride,1443380-89-9-Amadis Chemical [amadischem.com]

- 12. scientificupdate.com [scientificupdate.com]

- 13. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.co.uk [fishersci.co.uk]

(3R,4S)-3-fluoropiperidin-4-ol hydrochloride molecular weight.

An In-Depth Technical Guide to (3R,4S)-3-fluoropiperidin-4-ol hydrochloride: Properties, Analysis, and Application

Introduction

This compound is a heterocyclic organic compound that has garnered significant interest within the field of medicinal chemistry. As a fluorinated piperidine, it serves as a valuable building block in the synthesis of novel pharmaceutical agents. The strategic incorporation of a fluorine atom into organic molecules can profoundly influence key drug-like properties, including metabolic stability, lipophilicity, and binding affinity, making fluorinated scaffolds like this one highly sought after by drug development professionals. This guide provides a detailed overview of its core physicochemical properties, a validated workflow for its quality assessment, and insights into its application.

Physicochemical and Structural Properties

The fundamental characteristics of this compound are summarized below. The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for mass spectrometry analysis.

| Property | Value | Source |

| Molecular Weight | 155.60 g/mol | [1][2][3] |

| Molecular Formula | C₅H₁₁ClFNO | [1][2][4][5] |

| CAS Number | 1523530-55-3 | [1][4][5] |

| Appearance | Solid | [4] |

| Purity | Typically ≥95% - 97% | [1][2][4] |

| Storage Conditions | 2-8°C, often under an inert atmosphere | [1][2] |

The nomenclature (3R,4S) defines the specific stereochemistry of the molecule, which is crucial for its interaction with chiral biological targets such as enzymes and receptors. The "cis" relationship between the fluorine at position 3 and the hydroxyl group at position 4 is a key structural feature. It is also known by synonyms such as cis-3-fluoropiperidin-4-ol hydrochloride[4].

Standard Quality Control Workflow

Ensuring the identity, purity, and stereochemical integrity of this compound is paramount before its use in drug synthesis. The following workflow represents a self-validating system for the comprehensive analysis of this building block.

Caption: Quality control workflow for (3R,4S)-3-fluoropiperidin-4-ol HCl.

Experimental Protocol Explanations:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR is used to confirm the overall proton framework of the piperidine ring, while ¹⁹F NMR is essential for verifying the presence and chemical environment of the single fluorine atom. The coupling patterns between fluorine and adjacent protons provide definitive structural confirmation.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for purity assessment. The LC component separates the main compound from any impurities, and the MS component provides mass-to-charge ratio data. The detected molecular ion should correspond to the free base (M+H)⁺ of the compound, confirming its molecular weight.

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This technique is non-negotiable for stereospecific compounds. Using a chiral stationary phase, this method separates the (3R,4S) enantiomer from other potential stereoisomers, ensuring stereochemical purity which is critical for pharmacological activity.

Applications in Drug Discovery

This compound is classified as an important building block for drug discovery and chemical development[1]. The piperidine ring is a privileged scaffold, appearing in numerous approved drugs. The introduction of the fluoro-alcohol motif offers several advantages:

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the basicity of the piperidine nitrogen, affecting the compound's ionization state at physiological pH and thereby influencing its absorption and distribution.

-

Metabolic Blocking: A fluorine atom can block sites of metabolism (e.g., cytochrome P450-mediated oxidation), potentially increasing the half-life of a drug candidate.

-

Enhanced Binding Interactions: The hydroxyl group and the fluorine atom can participate in hydrogen bonding and other non-covalent interactions with protein targets, potentially enhancing binding affinity and selectivity.

Conclusion

This compound is a well-defined chemical entity whose utility in modern drug discovery is rooted in its specific stereochemistry and the strategic placement of a fluorine atom. A precise understanding of its molecular weight (155.60 g/mol ) and other physicochemical properties, combined with a rigorous analytical validation workflow, is essential for its successful application in the synthesis of next-generation therapeutics.

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. (3R,4S)-rel-3-Fluoropiperidin-4-ol hydrochloride - Lead Sciences [lead-sciences.com]

- 3. 3-Fluoropiperidin-4-ol hydrochloride | C5H11ClFNO | CID 68442624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 1523530-55-3 [amp.chemicalbook.com]

(3R,4S)-3-fluoropiperidin-4-ol hydrochloride structure elucidation.

An In-Depth Technical Guide to the Structure Elucidation of (3R,4S)-3-fluoropiperidin-4-ol hydrochloride

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive walkthrough of the analytical methodologies required for the unambiguous structure elucidation of this compound, a key building block in modern medicinal chemistry. The strategic incorporation of fluorine into molecules like piperidines can significantly enhance pharmacokinetic and physicochemical properties, making them valuable scaffolds in drug discovery.[1][2] However, the presence of fluorine and multiple stereocenters necessitates a multi-technique, synergistic approach for complete characterization. This document details the causality behind experimental choices, outlines self-validating protocols, and integrates data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Single-Crystal X-ray Crystallography to confirm the compound's constitution, relative configuration (cis), and absolute stereochemistry (3R,4S).

The Strategic Importance of Fluorinated Piperidines

The piperidine ring is a privileged scaffold, forming the core of numerous biologically active compounds.[3] Concurrently, the use of fluorine in drug design has become a cornerstone strategy for optimizing molecular properties.[4][5] Introducing fluorine can increase metabolic stability, modulate pKa to improve membrane permeability, and enhance binding affinity to target proteins.[1][2] The molecule this compound combines these features, presenting both an opportunity for novel drug design and a challenge for structural analysis. The precise spatial arrangement of the fluorine and hydroxyl groups is critical, as stereoisomers can have dramatically different biological activities and off-target effects. Therefore, a rigorous and unequivocal elucidation of its three-dimensional structure is paramount.

The Analytical Workflow: A Synergistic Approach

The complete structural determination of a complex molecule is never reliant on a single technique. Instead, it is a process of accumulating and correlating evidence from multiple orthogonal methods. Each technique provides a unique piece of the puzzle, and their combined data provide the definitive structural proof.

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Confirming the Foundation

Expertise & Causality: Before delving into complex stereochemical analysis, the first step is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the ideal choice for this task due to its ability to provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in methanol.

-

Instrumentation: Utilize an ESI-TOF mass spectrometer.

-

Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. The instrument must be calibrated with a known standard immediately prior to the run to ensure high mass accuracy.

-

Data Analysis: Identify the monoisotopic peak for the protonated molecule. Use the instrument's software to calculate the elemental composition based on the exact mass.

Trustworthiness & Expected Results: The molecular formula of the free base is C₅H₁₀FNO. The expected mass for the protonated molecule [C₅H₁₁FNO]⁺ is calculated to be 120.0825. HRMS analysis should yield a measured mass within 5 ppm of this theoretical value, confirming the elemental composition and ruling out other possibilities. The presence of the chlorine isotope pattern would not be expected for the protonated free base unless non-covalent adducts with HCl are observed.

FT-IR Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. This serves as a quick confirmation that the primary structural motifs (hydroxyl, amine, C-F bond) are present as expected.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding at least 16 scans to ensure a good signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands.

Trustworthiness & Expected Results: A successful scan will provide a spectrum with clear absorption bands corresponding to the key functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | ~3300-3400 (Broad) |

| N-H (Amine Salt) | Stretching | ~2400-3200 (Broad, multiple bands) |

| C-H (Aliphatic) | Stretching | ~2850-2960 |

| C-F (Alkyl Fluoride) | Stretching | ~1000-1100 (Strong) |

The broadness of the O-H and N-H signals is indicative of hydrogen bonding, which is expected in the solid state. The presence of these bands provides corroborating evidence for the structure proposed by MS.

NMR Spectroscopy: The Core of the Elucidation

NMR is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D experiments is essential to assemble the carbon framework and define the stereochemistry.[6]

Expertise & Causality: The key to elucidating the stereochemistry lies in the analysis of coupling constants (J-values). The magnitude of the coupling between two nuclei is dependent on the dihedral angle between them, as described by the Karplus equation.[7] In a piperidine ring, which typically adopts a chair conformation, the dihedral angles between axial-axial, axial-equatorial, and equatorial-equatorial protons are distinct.[8] The presence of fluorine provides an additional, powerful probe, as both ³J(H,F) and ²J(H,F) couplings are highly sensitive to stereochemistry.[8][9]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-15 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for amine hydrochlorides as it can simplify the spectrum by exchanging the acidic N-H and O-H protons.

-

1D ¹H NMR: Acquire a standard proton spectrum. This provides information on the number of different proton environments and their splitting patterns.

-

1D ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. This will show a single resonance, confirming the presence of one fluorine environment. A proton-coupled spectrum will show the splitting of this signal by adjacent protons.

-

1D ¹³C NMR (with DEPT): Acquire a proton-decoupled carbon spectrum. Use DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.

-

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds), allowing for the tracing of H-C-C-H networks.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, enabling unambiguous assignment of carbon resonances.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for connecting different fragments of the molecule.

Trustworthiness & Data Integration: The structure is pieced together systematically. The relative cis stereochemistry between the fluorine at C3 and the hydroxyl at C4 is determined primarily from the ³J(H3,H4) coupling constant. In a chair conformation, a cis relationship would place one substituent axial and the other equatorial. This results in an axial-equatorial or equatorial-axial relationship between H3 and H4, leading to a small coupling constant (typically 2-5 Hz). A trans relationship would place both substituents axial or both equatorial. A trans-diaxial arrangement of H3 and H4 would result in a large coupling constant (~8-12 Hz).

Furthermore, the large axial-axial couplings of H3 and H4 to their neighboring protons on C2 and C5, respectively, along with the large geminal coupling between the fluorine and the axial proton on C3 (²J(H3ax, F)), help to lock in the conformation and confirm the assignments.[8][9][10]

Illustrative NMR Data Summary (in D₂O)

| Position | ¹H Shift (ppm) | ¹H Multiplicity | J (Hz) | ¹³C Shift (ppm) | Key HMBC Correlations |

| H2ax | ~3.20 | ddd | J(H2ax,H2eq)≈13, J(H2ax,H3)≈10, J(H2ax,F)≈4 | C2: ~48.5 | C3, C6 |

| H2eq | ~3.55 | ddd | J(H2eq,H2ax)≈13, J(H2eq,H3)≈4, J(H2eq,F)≈2 | C3, C6 | |

| H3 | ~4.80 | dddd | J(H3,F)≈48, J(H3,H2ax)≈10, J(H3,H2eq)≈4, J(H3,H4)≈3 | C3: ~89.5 (d, ¹J(C,F)≈180) | C2, C4, C5 |

| H4 | ~4.10 | m | J(H4,H3)≈3, ... | C4: ~67.2 (d, ²J(C,F)≈18) | C2, C3, C5, C6 |

| H5ax | ~1.95 | m | ... | C5: ~30.1 | C3, C4, C6 |

| H5eq | ~2.20 | m | ... | C3, C4, C6 | |

| H6ax | ~3.15 | m | ... | C6: ~43.8 | C2, C5 |

| H6eq | ~3.40 | m | ... | C2, C5 |

Note: These are representative values based on known principles of fluorinated piperidines; actual values may vary. The large ¹J(C,F) and smaller ²J(C,F) values in the ¹³C NMR are characteristic and aid in assignment.

Caption: Key COSY and HMBC correlations for the piperidine ring.

Single-Crystal X-ray Crystallography: The Gold Standard

Expertise & Causality: While NMR provides an exquisitely detailed picture of the molecule's structure in solution, X-ray crystallography provides an unambiguous, high-resolution map of the molecule in the solid state.[11] It is the ultimate arbiter, capable of confirming not only the constitution and relative stereochemistry but also the absolute stereochemistry (R/S assignments) if a good quality crystal is obtained and the correct experimental procedure (e.g., use of anomalous dispersion) is followed.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: This is often the most challenging step. High-quality single crystals are grown, typically by slow evaporation of a solvent, vapor diffusion, or solvent layering. Common solvents for piperidine salts include ethanol, methanol, or mixtures with ethyl acetate.[11]

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. It is cooled under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal motion. X-rays (e.g., from a Mo or Cu source) are diffracted by the crystal lattice as it is rotated.

-

Structure Solution and Refinement: The diffraction pattern is used to solve the electron density map of the unit cell, revealing the positions of the atoms. The structural model is then refined to best fit the experimental data. The absolute configuration can be determined from the anomalous scattering of the X-rays, typically quantified by the Flack parameter.

Trustworthiness & Expected Results: The resulting crystal structure will provide precise bond lengths, bond angles, and torsion angles. It will definitively show the cis relationship between the fluorine on C3 and the hydroxyl on C4. The analysis will confirm the chair conformation of the piperidine ring and specify the axial/equatorial positions of the substituents. Crucially, it will allow for the unambiguous assignment of the (3R, 4S) absolute configuration, providing the final and most definitive piece of structural evidence.

Conclusion

The structure elucidation of this compound is a prime example of the necessity of a modern, multi-technique analytical approach in chemical and pharmaceutical development. While each technique—MS, FT-IR, NMR, and X-ray crystallography—provides critical information, it is the synthesis of all the data that allows for a confident and complete structural assignment. The initial MS and FT-IR data confirm the basic formula and functional groups. A comprehensive suite of 1D and 2D NMR experiments then builds the molecular framework and defines the relative stereochemistry and solution-state conformation. Finally, single-crystal X-ray crystallography serves as the ultimate validation, providing an atomic-resolution snapshot of the solid-state structure and confirming the absolute stereochemistry. This rigorous, self-validating workflow ensures the highest level of scientific integrity for researchers and drug development professionals.

References

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath - Journal of Structural Chemistry [bakhtiniada.ru]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

- 8. d-nb.info [d-nb.info]

- 9. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference | The Nairoukh Research Group [nairoukh.huji.ac.il]

- 11. benchchem.com [benchchem.com]

Foreword: The Strategic Value of Fluorinated Piperidines in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of (3R,4S)-3-fluoropiperidin-4-ol hydrochloride

The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals, present in over 59% of all small-molecule drugs approved by the FDA.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold. The strategic incorporation of fluorine into this scaffold offers a powerful tool for medicinal chemists to fine-tune a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and basicity (pKa).[2][3] The modulation of pKa, in particular, can have a profound impact on a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and mitigate off-target effects like hERG liability.[3][4]

(3R,4S)-3-fluoropiperidin-4-ol, with its defined cis-stereochemistry, represents a highly valuable and sought-after building block.[5][6] It provides a three-dimensional framework that can orient substituents in precise vectors, enabling optimized interactions with biological targets. However, the stereocontrolled synthesis of such molecules is non-trivial, presenting significant challenges in controlling both diastereoselectivity and enantioselectivity.[7][8]

This guide provides a detailed examination of the primary and most effective synthetic pathway to enantiopure this compound, focusing on the underlying principles, experimental causality, and practical execution.

Part 1: The Core Synthesis Pathway via Asymmetric Organocatalytic Fluorination

The most robust and well-documented route to enantiopure cis-3-fluoropiperidin-4-ol proceeds through an organocatalyzed asymmetric α-fluorination of a piperidinone precursor, followed by a diastereoselective reduction. This strategy was pioneered by researchers at Rigel, Inc., who developed the first enantioselective route to this key building block.[5][6][9]

Retrosynthetic Analysis

The synthesis begins with the commercially available and relatively inexpensive N-Boc-4-piperidinone. The key transformations are the introduction of the fluorine atom at the C3 position with the correct stereochemistry and the subsequent reduction of the ketone at C4 to yield the desired cis-alcohol.

Caption: Retrosynthetic analysis of (3R,4S)-3-fluoropiperidin-4-ol HCl.

Step 1: Asymmetric α-Fluorination of N-Boc-4-piperidinone

This is the cornerstone of the entire synthesis, where the chirality of the final product is established. The reaction employs an electrophilic fluorine source, N-fluorobenzenesulfonimide (NFSI), and a chiral organocatalyst to induce enantioselectivity.

Causality and Mechanistic Insight: The mechanism relies on the formation of a chiral enamine intermediate between the catalyst and N-Boc-4-piperidinone. This enamine then attacks the electrophilic fluorine source from a sterically less hindered face, directed by the chiral environment of the catalyst. The initial work utilized a modified cinchona alkaloid catalyst, derived from quinidine, which provided high enantioselectivity.[6] A significant finding of this work was that simpler, commercially available primary amines, such as (R)-α-methylbenzylamine, could also catalyze the reaction with comparable levels of enantioselectivity, making the process more practical and cost-effective.[5][9]

Catalyst Comparison:

| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Enantiomeric Excess (ee%) | Source |

| Modified Cinchona Alkaloid (from Quinidine) | 12 | 0 | 90% | [6] |

| Modified Cinchona Alkaloid (from Quinine) | 12 | 0 | 70% | [9] |

| (R)-α-methylbenzylamine | 10 | 0 | 88% | [6] |

| (S)-α-methylbenzylamine | 10 | 0 | 88% (opposite enantiomer) | [6] |

Detailed Experimental Protocol: (Adapted from Shaw, S. J. et al., J. Org. Chem. 2013)[6]

-

To a suspension of freshly ground sodium carbonate (1.5 equiv.) and N-fluorobenzenesulfonimide (NFSI, 1.0 equiv.) in tetrahydrofuran (THF, ~5 mL/g of piperidinone) at 0 °C, add the chiral primary amine catalyst (e.g., (R)-α-methylbenzylamine, 0.10 equiv.).

-

Stir the resulting mixture at 0 °C for 10 minutes.

-

Add N-Boc-4-piperidinone (2.0 equiv.) in portions to the reaction mixture. Note: Using an excess of the piperidinone starting material was found to be beneficial.

-

Stir the reaction vigorously at 0 °C for 24-48 hours, monitoring by TLC or LC-MS until the NFSI is consumed.

-

Upon completion, add diethyl ether (Et₂O) to the reaction mixture.

-

Filter the suspension through a pad of silica gel to remove insoluble materials, eluting with additional Et₂O.

-

Concentrate the filtrate under reduced pressure to yield the crude (R)-1-Boc-3-fluoropiperidin-4-one. The crude product is typically carried forward to the next step without extensive purification, although it may contain a small amount of a difluorinated byproduct.[6]

Step 2: Diastereoselective Reduction of (R)-1-Boc-3-fluoropiperidin-4-one

The reduction of the α-fluoroketone intermediate must be highly diastereoselective to yield the desired cis-3-fluoro-4-ol configuration. This is readily achieved using a standard reducing agent like sodium borohydride (NaBH₄).

Causality and Mechanistic Insight: The stereochemical outcome is dictated by the hydride attack on the carbonyl. The fluorine atom at the adjacent carbon influences the conformation of the ring, and the hydride preferentially attacks from the face opposite to the fluorine atom, leading to the thermodynamically more stable cis-product.

Detailed Experimental Protocol:

-

Dissolve the crude (R)-1-Boc-3-fluoropiperidin-4-one from the previous step in methanol (MeOH) at 0 °C.

-

Add sodium borohydride (NaBH₄, ~1.5 equiv.) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the disappearance of the starting ketone.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude cis-1-Boc-3-fluoropiperidin-4-ol.

Step 3: Purification via Crystallization

While the fluorination reaction provides good enantioselectivity (e.g., ~90% ee), achieving enantiopurity (>98% ee) suitable for pharmaceutical development requires a final purification step. Fortunately, the Boc-protected fluoropiperidinol product is readily crystallizable.[5][6]

Protocol for Enantiomeric Enrichment:

-

Dissolve the crude cis-1-Boc-3-fluoropiperidin-4-ol in a minimal amount of a suitable solvent system, such as ether-hexane.[6]

-

Allow the solution to stand at a reduced temperature (e.g., 4 °C or -20 °C) to induce crystallization.

-

Collect the crystals by filtration. A single crystallization is often sufficient to upgrade the material from ~90% ee to >98% ee.[6]

-

The enantiomeric excess of the crystalline material should be confirmed by chiral HPLC analysis.

Step 4: Boc-Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group and the formation of the stable hydrochloride salt.

Detailed Experimental Protocol:

-

Dissolve the enantiopure (3R,4S)-1-Boc-3-fluoropiperidin-4-ol in a suitable solvent such as 1,4-dioxane or diethyl ether.

-

Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane, ~5-10 equiv.) to the solution.

-

Stir the mixture at room temperature for 2-4 hours. A precipitate will form as the hydrochloride salt is generated.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a stable, crystalline solid.[10]

Part 2: Synthesis Workflow and Alternative Strategies

Overall Workflow Diagram

The following diagram illustrates the complete, optimized workflow for the synthesis.

Caption: Experimental workflow for the synthesis of the target compound.

Alternative Synthetic Approaches

While the organocatalytic fluorination route is highly effective, other innovative methods for accessing enantioenriched 3-fluoropiperidines have been developed.

-

Palladium-Catalyzed Allylic Alkylation: A more recent strategy involves the palladium-catalyzed enantioselective allylic alkylation of acyclic α-fluoro-β-ketoesters. This method generates functionalized piperidine precursors that can be further elaborated.[8] This approach provides a different disconnection and highlights the continuous innovation in stereoselective C-F bond formation.

-

Hydrogenation of Fluoropyridines: For accessing fluorinated piperidines more generally, the catalytic hydrogenation of readily available fluoropyridine precursors is a powerful tool.[1][2] This method is often robust and uses heterogeneous catalysts like palladium.[1] While achieving the specific (3R,4S)-3-fluoro-4-ol substitution pattern directly might require a multi-step sequence starting from a suitably functionalized fluoropyridine, this strategy is valuable for generating a diverse range of fluorinated piperidine analogues.[1][2]

Conclusion

The synthesis of this compound is a prime example of modern asymmetric synthesis applied to problems in medicinal chemistry. The key to an efficient and scalable route is the organocatalyzed enantioselective α-fluorination of N-Boc-4-piperidinone, which establishes the crucial C3 stereocenter with high fidelity. The discovery that simple chiral primary amines can effectively replace more complex catalysts has significantly enhanced the practicality of this pathway. Subsequent diastereoselective reduction and crystallization for enantiomeric enrichment provide a reliable method to access this valuable building block in high purity. As the demand for sophisticated, three-dimensional molecular fragments continues to grow in drug discovery, robust and well-understood synthetic pathways like the one detailed here are of paramount importance.

References

- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scientificupdate.com [scientificupdate.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for Asymmetric Synthesis of 3‐Fluoropiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemshuttle.com [chemshuttle.com]

Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol: A Technical Guide for Medicinal Chemistry

Abstract

This technical guide provides an in-depth exploration of the enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a highly valued building block in modern medicinal chemistry. The strategic introduction of fluorine into piperidine scaffolds can significantly modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability, thereby enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This document details a field-proven, organocatalytic approach for establishing the critical C-F stereocenter, focusing on the practical application of chiral amine catalysis. We will dissect the causality behind experimental choices, provide step-by-step protocols for key transformations, and present a self-validating system for achieving high enantiopurity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage fluorinated heterocycles in their discovery programs.

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine moiety is a ubiquitous scaffold in a vast number of natural products and pharmaceuticals, including well-known drugs like paroxetine and pethidine.[1] The incorporation of fluorine into this privileged structure has emerged as a powerful strategy in drug design. A fluorine atom, particularly in the β-position to the nitrogen, can profoundly influence the amine's basicity. An axial fluorine atom on a piperidine ring can lower the pKa of the nitrogen by one log unit, while an equatorial fluorine can reduce it by nearly two units.[1] This modulation of pKa is critical for optimizing drug-receptor interactions and improving properties such as bioavailability and permeability.[1]

Despite their importance, the synthesis of enantiomerically pure fluorinated piperidines has been a significant challenge. Many reported syntheses rely on racemic approaches followed by chiral HPLC separation, a method not amenable to large-scale manufacturing.[1] This guide focuses on a robust and scalable enantioselective method to access both enantiomers of cis-1-Boc-3-fluoropiperidin-4-ol, a versatile intermediate for further chemical elaboration.

Core Synthetic Strategy: Asymmetric Fluorination via Chiral Amine Catalysis

The cornerstone of this synthetic approach is the organocatalytic enantioselective α-fluorination of a ketone precursor, followed by a diastereoselective reduction to yield the desired cis-3-fluoropiperidin-4-ol. This strategy leverages the formation of a chiral enamine intermediate, which then undergoes a stereocontrolled electrophilic fluorination.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for enantioselective synthesis.

Pillar of the Synthesis: Enantioselective α-Fluorination

The key to establishing the stereochemistry at the C3 position is the asymmetric fluorination of N-Boc-piperidin-4-one. This transformation is effectively catalyzed by chiral primary amines, which form a transient chiral enamine with the ketone substrate. The facial bias of this enamine intermediate directs the attack of the electrophilic fluorine source, Selectfluor (N-chloromethyl-N'-fluorotriethylenediammonium bis(tetrafluoroborate)), to one face of the molecule, thereby inducing enantioselectivity.

Initially, this methodology was developed using a modified cinchona alkaloid catalyst.[1][2][3] However, a significant advancement was the discovery that commercially available and less expensive primary amines, such as (R)- or (S)-α-methylbenzylamine, can be used with comparable levels of enantioselectivity.[1][2][3]

The proposed catalytic cycle is illustrated below:

Caption: Proposed catalytic cycle for enantioselective fluorination.

Diastereoselective Reduction and Purification

Following the asymmetric fluorination, the resulting N-Boc-3-fluoropiperidin-4-one is obtained with a moderate to good enantiomeric excess. The subsequent reduction of the ketone functionality is crucial for obtaining the desired cis-3-fluoropiperidin-4-ol diastereomer. The choice of reducing agent plays a significant role in the diastereoselectivity of this step. While sodium borohydride can be used, tetramethylammonium borohydride has been found to provide an improved ratio of the cis to trans diastereomer, typically around 4:1.[1]

A key feature of this synthetic route is the ability to achieve high enantiopurity through crystallization. Although the initial fluorination reaction may yield a product with an enantiomeric excess of around 70%, a single crystallization from a suitable solvent system (e.g., ether-hexane) can upgrade the enantiomeric excess to greater than 98%.[1][3] This makes the process highly practical for obtaining enantiopure material on a larger scale.

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Reagents and solvents should be of high purity. N-Boc-piperidin-4-one and Selectfluor are commercially available. Chiral primary amine catalysts are also commercially available in both enantiomeric forms.

Step-by-Step Protocol for Enantioselective Fluorination

To a solution of N-Boc-piperidin-4-one (1.0 eq) in a suitable solvent (e.g., CH3CN) is added the chiral primary amine catalyst (e.g., (R)-α-methylbenzylamine, 10 mol%). The mixture is stirred at 0 °C for 10-15 minutes. Selectfluor (1.1 eq) is then added portion-wise over 20 minutes, and the reaction mixture is stirred at 0 °C for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS.

-

Rationale: The use of 10 mol% of the catalyst provides a good balance between reaction rate and cost-effectiveness. The reaction is performed at 0 °C to enhance enantioselectivity. Portion-wise addition of Selectfluor helps to control the reaction exotherm.

Upon completion, the reaction is quenched with saturated aqueous NaHCO3 solution and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product, N-Boc-3-fluoropiperidin-4-one, is purified by column chromatography on silica gel.

-

Self-Validation: The enantiomeric excess of the purified product should be determined by chiral HPLC or SFC analysis to confirm the effectiveness of the asymmetric catalysis.

Step-by-Step Protocol for Diastereoselective Reduction

To a solution of the enantioenriched N-Boc-3-fluoropiperidin-4-one (1.0 eq) in methanol at 0 °C is added tetramethylammonium borohydride (1.5 eq) portion-wise. The reaction mixture is stirred at this temperature until the starting material is consumed (as monitored by TLC).

-

Rationale: Tetramethylammonium borohydride is chosen for its superior ability to selectively form the cis-diastereomer. The reaction is carried out at low temperature to maximize diastereoselectivity.

The reaction is then quenched by the slow addition of water. The mixture is concentrated under reduced pressure to remove methanol, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated to yield the crude cis-N-Boc-3-fluoropiperidin-4-ol.

-

Self-Validation: The diastereomeric ratio of the crude product can be determined by 1H NMR spectroscopy or GC-MS analysis.

Protocol for Enantiomeric Enrichment by Crystallization

The crude cis-N-Boc-3-fluoropiperidin-4-ol is dissolved in a minimal amount of a hot solvent mixture (e.g., diethyl ether/hexane). The solution is allowed to cool slowly to room temperature and then placed in a refrigerator to induce crystallization. The resulting crystals are collected by filtration, washed with cold hexane, and dried under vacuum.

-

Rationale: The difference in the crystal lattice energy between the racemate and the enantiopure compound allows for the selective crystallization of one enantiomer, thereby enriching the enantiomeric excess of the solid material.

-

Self-Validation: The enantiomeric excess of the crystallized material should be determined by chiral HPLC or SFC analysis to confirm that it has reached >98% ee. The crystalline nature of the product can also be confirmed by X-ray crystallography.[3]

Data Summary

The following table summarizes typical results for the enantioselective fluorination and subsequent crystallization, demonstrating the practicality of this method for accessing both enantiomers of the target compound.

| Catalyst | Initial ee (%) | Crystallized ee (%) | Overall Yield (2 steps) |

| (R)-α-methylbenzylamine | ~70 | >98 | Good |

| (S)-α-methylbenzylamine | ~70 | >98 | Good |

| Modified Cinchona Alkaloid | ~85 | >98 | Good |

Conclusion

The enantioselective synthesis of cis-3-fluoropiperidin-4-ol presented herein offers a robust, scalable, and economically viable route to this important medicinal chemistry building block. The use of commercially available chiral primary amine organocatalysts, coupled with a highly effective crystallization-induced enantiomeric enrichment, provides a practical solution for accessing enantiopure fluorinated piperidines. This technical guide provides the necessary framework for researchers to confidently implement this methodology and accelerate their drug discovery and development programs.

References

Physicochemical properties of fluorinated piperidines.

An In-Depth Technical Guide to the Physicochemical Properties of Fluorinated Piperidines for Drug Discovery Professionals

Executive Summary

The strategic incorporation of fluorine into piperidine scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides a comprehensive analysis of the profound effects that fluorination imparts on the core physicochemical properties of piperidine-containing drug candidates. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to explain the underlying causality, enabling researchers to make more informed decisions in molecular design. We will explore the nuanced impacts on basicity (pKa), lipophilicity (logP/logD), and molecular conformation, culminating in an understanding of how these factors collectively enhance metabolic stability. This guide is grounded in authoritative literature and includes field-proven experimental protocols to empower research, development, and drug discovery professionals to harness the full potential of fluorinated piperidines.

The Strategic Imperative for Fluorinating Piperidines

The piperidine ring is one of the most prevalent N-heterocycles found in pharmaceuticals, owing to its favorable physicochemical properties and synthetic tractability.[1][2] Its saturated, three-dimensional structure is a desirable feature for escaping "flatland" and improving selectivity and pharmacological profiles.[3][4] The introduction of fluorine, the most electronegative element, into this privileged scaffold is a powerful and widely adopted strategy in drug design.[5][6] This is not merely an act of bioisosteric replacement for hydrogen but a deliberate tactic to modulate a molecule's properties in a predictable and often beneficial manner.[7][8][9]

Judicious fluorination can influence:

-

Basicity (pKa): Fine-tuning the ionization state at physiological pH.

-

Lipophilicity (logD): Modulating a compound's ability to cross biological membranes.[10]

-

Conformation: Locking the molecule into a more biologically active shape.[11]

-

Metabolic Stability: Blocking sites of oxidative metabolism to improve a drug's half-life.[5][10][11][12]

This guide will dissect each of these critical parameters, providing both the theoretical framework and the practical means for their evaluation.

Caption: Impact of Fluorination on Drug Properties.

Modulating Basicity (pKa): The Inductive Effect in Action

The basicity of the piperidine nitrogen is a critical parameter influencing a drug's solubility, receptor interactions, and potential for off-target effects like hERG channel binding.[7] Unmodified piperidines are typically quite basic, leading to a high degree of protonation at physiological pH (7.4). While this enhances aqueous solubility, it can hinder membrane permeability and increase the risk of certain toxicities.

Fluorine's powerful electron-withdrawing inductive effect provides a reliable method for attenuating this basicity.[3][12][13] By pulling electron density away from the nitrogen atom, fluorine makes the lone pair less available for protonation, thereby lowering the pKa. The magnitude of this effect is dependent on the position and number of fluorine atoms.

| Compound | Parent pKa (Predicted/Experimental) | Fluorinated Analogue | Fluorinated pKa (Predicted/Experimental) | ΔpKa |

| Piperidine | ~11.12 | 4-Fluoropiperidine | 9.33 - 9.4[14][15] | -1.7 to -1.8 |

| N-propyl-pipecolamide | ~9.0 | N-(3,3,3-trifluoropropyl)-pipecolamide | ~6.9[16] | ~ -2.1 |

| 4-aminopiperidine | ~9.8 | syn-3-Fluoro-4-aminopiperidine (axial F) | 7.6 | -2.2 |

Data compiled from multiple sources to illustrate the trend.[14][15][16]

This ability to precisely tune pKa is a key tool for medicinal chemists. Lowering the pKa can decrease unwanted interactions with acidic targets and reduce hERG liability, a common issue with basic amines.[3]

Navigating Lipophilicity (logP & logD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a crucial determinant of its ADME (Absorption, Distribution, Metabolism, Excretion) properties.[17][18] It is typically expressed as logP (for neutral species) or logD (the distribution coefficient at a specific pH).

The effect of fluorine on lipophilicity is often counterintuitive. While fluorine is highly electronegative, leading one to expect increased polarity, its substitution for hydrogen often increases lipophilicity.[5][10] This is because the C-F bond is poorly polarizable and fluorine can effectively shield the molecule from solvation by water.[10][19]

However, the story is more complex for ionizable compounds like piperidines. The final logD at physiological pH is a composite of the intrinsic lipophilicity (logP) and the pKa. logD ≈ logP - log(1 + 10^(pKa - pH))

Because fluorination lowers the pKa, it increases the fraction of the neutral, more lipophilic species at pH 7.4. This can sometimes counteract or even overwhelm the intrinsic changes in logP. For instance, in a series of N-alkyl-substituted piperidine-2-carboxamides, fluorination of the N-alkyl side chain led to derivatives that were of similar or higher lipophilicity at neutral pH, because the basicity decrease played a significant role.[16][20]

| Compound Series | Observation | Reference |

| 2-(Thiofluoroalkyl)pyridines | SCF₃ substitution significantly increased logD⁷.⁴ compared to SCH₃. | [19] |

| Fluorinated Azetidines/Pyrrolidines/Piperidines | pKa and logP are both considerably affected by the number and position of fluorine atoms. | [21][22] |

| N-Alkyl-pipecolamides | Fluorinated derivatives had similar or higher lipophilicity at neutral pH due to pKa decrease. | [20] |

The Power of Conformational Control

Beyond simple electronic effects, fluorine substitution exerts profound control over the three-dimensional shape of the piperidine ring.[13][23] This conformational rigidity can pre-organize the molecule into a bioactive conformation, enhancing binding affinity and selectivity.[10][11]

The key stereoelectronic principle at play is the gauche effect .[24][25] In a system like a 3-fluoropiperidinium ion, there is a counterintuitive preference for the fluorine atom to occupy the sterically more hindered axial position rather than the equatorial one.[12][13][26] This preference is driven by a stabilizing hyperconjugative interaction, where electron density is donated from a C-H bonding orbital (σ) into the low-lying C-F anti-bonding orbital (σ*). This interaction is maximized when the C-H and C-F bonds are in a gauche (60°) or anti-periplanar (180°) arrangement, a geometry readily achieved in the axial conformation.[25][27][28]

Caption: Fluorine Gauche Effect in a Piperidinium Ion.

This conformational locking is not merely an academic curiosity. In the development of a kinesin spindle protein (KSP) inhibitor, Merck researchers found that installing an axial fluorine atom on the piperidine ring increased basicity relative to its equatorial counterpart, which led to improved efficacy and the identification of a clinical candidate. The conformation directly influenced a key physicochemical property.

Enhancing Metabolic Stability

A primary driver for incorporating fluorine is to enhance metabolic stability.[5][8] The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to cleavage by metabolic enzymes, particularly the Cytochrome P450 (CYP) family.[11][12]

By replacing a metabolically labile C-H bond at a known "soft spot" with a C-F bond, chemists can effectively block oxidative metabolism at that position.[10][29] This "metabolic blocking" strategy can dramatically increase a drug's half-life, reduce metabolic clearance, and lead to improved pharmacokinetic profiles and more convenient dosing regimens for patients.[10] For example, in the SGLT2 inhibitor empagliflozin, fluorine substitution on an aryl ring was critical for preventing oxidative hydroxylation and achieving once-daily oral dosing.[10]

Field-Proven Experimental Protocols

To ensure scientific integrity and provide actionable insights, this section details the standard methodologies for assessing the key properties discussed.

Protocol 1: Determination of Lipophilicity (logD₇.₄) by the Shake-Flask Method

The shake-flask method is the gold-standard for logD determination.[30][31] Its trustworthiness comes from being a direct measurement of the partitioning equilibrium.

Causality: The mutual pre-saturation of the octanol and aqueous phases is critical to prevent volume changes during the experiment that would alter the concentration and invalidate the results. Using a buffer at pH 7.4 is essential for measuring logD, which is more physiologically relevant for ionizable compounds than logP.

Methodology:

-

Phase Preparation: Prepare a phosphate buffer solution (e.g., 100 mM) and adjust the pH to 7.4. Mix equal volumes of n-octanol and the pH 7.4 buffer in a large vessel and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.[32]

-

Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol and a precise volume of the pre-saturated buffer (e.g., 1 mL of each). The volume ratio can be adjusted for highly lipophilic or hydrophilic compounds.[33]

-

Compound Addition: Add a small aliquot of the compound stock solution to the biphasic system to achieve a final concentration that is detectable in both phases (e.g., 100 µM).

-